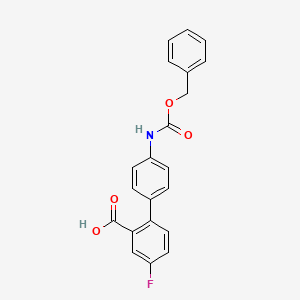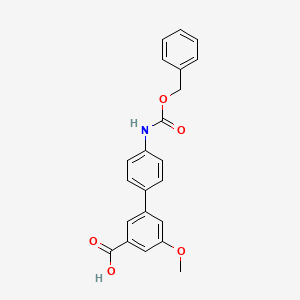
6-Amino-3-(3-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-methylphenyl)picolinic acid (6-AM3MP) is a compound with a molecular formula of C9H10N2O2. It is a derivative of picolinic acid, which is a naturally occurring compound found in plants, fungi, bacteria, and other organisms. 6-AM3MP is an important compound in the field of synthetic organic chemistry due to its unique properties and potential applications.
作用機序
6-Amino-3-(3-methylphenyl)picolinic acid, 95% is thought to act as an inhibitor of enzymes that catalyze the formation of reactive oxygen species (ROS) in cells. This inhibition is thought to occur through the binding of 6-Amino-3-(3-methylphenyl)picolinic acid, 95% to the active site of the enzyme, which prevents it from catalyzing the formation of ROS. Additionally, 6-Amino-3-(3-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways.
Biochemical and Physiological Effects
6-Amino-3-(3-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells, as well as inhibit the formation of ROS in cells. Additionally, 6-Amino-3-(3-methylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
The main advantage of using 6-Amino-3-(3-methylphenyl)picolinic acid, 95% in laboratory experiments is that it is a relatively inexpensive and widely available compound. Additionally, it is easy to synthesize and is amenable to a variety of chemical reactions. However, there are some limitations to using 6-Amino-3-(3-methylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is a relatively unstable compound, which can make it difficult to store and use in experiments. Additionally, it is not water-soluble, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the use of 6-Amino-3-(3-methylphenyl)picolinic acid, 95%. For example, it could be used in the development of new drugs or drug delivery systems. Additionally, it could be used to study the molecular mechanisms of disease and to develop new treatments for diseases. It could also be used in the study of enzyme-catalyzed reactions and in the development of new catalysts. Finally, it could be used in the development of new fluorescent probes and fluorescent dyes.
合成法
6-Amino-3-(3-methylphenyl)picolinic acid, 95% can be synthesized using several different methods. The most common method is the Mannich reaction, which involves the condensation of an aldehyde, a primary amine, and an acid chloride. This reaction produces a β-amino ketone, which is then hydrolyzed to form 6-Amino-3-(3-methylphenyl)picolinic acid, 95%. Other methods of synthesis include the use of a Grignard reaction and the use of a Wittig reaction.
科学的研究の応用
6-Amino-3-(3-methylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is often used as a reactant in organic syntheses, as a ligand for metal complexes, and as a catalyst in chemical reactions. It has also been used in the study of enzyme-catalyzed reactions, as a substrate for enzyme-catalyzed reactions, and as a model for the study of drug-enzyme interactions. Additionally, 6-Amino-3-(3-methylphenyl)picolinic acid, 95% has been used in the study of molecular recognition, as a fluorescent probe, and as a fluorescent dye.
特性
IUPAC Name |
6-amino-3-(3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-3-2-4-9(7-8)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNITAFVBLBKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-methylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














